molecular formula C19H18N4O4S2 B10980436 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B10980436
M. Wt: 430.5 g/mol
InChI Key: JEJRCPHUDJCTQW-UHFFFAOYSA-N
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Description

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multi-step procedures. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide as the solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes in bacteria and cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied .

Comparison with Similar Compounds

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can be compared with other benzothiazole derivatives, such as:

Biological Activity

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound belonging to the benzothiazole class. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anticancer, and anticonvulsant properties. The structural features of this compound suggest various mechanisms of action that warrant detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is C20H20N4O4SC_{20}H_{20}N_{4}O_{4}S, with a molecular weight of approximately 396.52 g/mol. Its structure includes a benzothiazole core, which is known for its diverse biological activities. The presence of the tetrahydrothiophene moiety may enhance its pharmacological profile due to the unique electronic and steric properties it introduces.

Antimicrobial Activity

Research indicates that compounds with a benzothiazole core exhibit significant antimicrobial properties. A study on similar benzothiazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .

Anticancer Potential

Benzothiazole derivatives have been explored for their anticancer potential. A series of studies have shown that modifications in the benzothiazole structure can lead to enhanced cytotoxicity against cancer cell lines. For instance, compounds with similar structural features have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Anticonvulsant Activity

A subset of benzothiazole derivatives has been evaluated for anticonvulsant activity. In particular, studies have shown that certain 4-substituted benzamides exhibit significant anticonvulsant effects in animal models. The mechanism likely involves modulation of neurotransmitter systems and ion channels, which could be relevant for the compound .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
  • Interaction with DNA : Benzothiazoles have been reported to intercalate with DNA, leading to disruption of replication and transcription processes.
  • Modulation of Signaling Pathways : These compounds may influence various signaling pathways associated with apoptosis and inflammation.

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various benzothiazole derivatives found that modifications at specific positions significantly enhanced their effectiveness against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Against Cancer Cells : Research on 1,3-benzothiazole derivatives revealed IC50 values indicating potent cytotoxicity against multiple cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Neurotoxicity Evaluation : In anticonvulsant studies, many synthesized benzothiazole compounds showed no neurotoxic effects while retaining efficacy in reducing seizure activity in models like MES (Maximal Electroshock Seizure) tests .

Comparative Analysis

The following table summarizes the biological activities associated with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-(methylsulfonyl)-1,3-benzothiazoleBenzothiazole core with methylsulfonyl groupAntimicrobial
(±)-SulfinpyrazonePyrazole ring with sulfinic acidAnti-inflammatory
4-(2-methylthiazolyl)benzamideThiazole ring substitutionAnticancer

Properties

Molecular Formula

C19H18N4O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C19H18N4O4S2/c24-17(23-19-22-15-3-1-2-4-16(15)28-19)12-5-7-13(8-6-12)20-18(25)21-14-9-10-29(26,27)11-14/h1-8,14H,9-11H2,(H2,20,21,25)(H,22,23,24)

InChI Key

JEJRCPHUDJCTQW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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